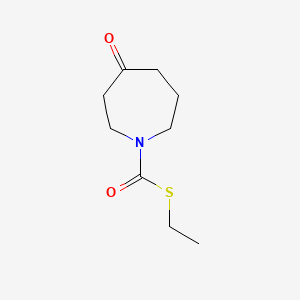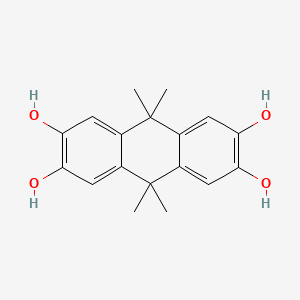
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- is a chemical compound with the molecular formula C18H20O4. It is a derivative of anthracene, characterized by the presence of four hydroxyl groups and four methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- typically involves the hydroxylation of 9,10-dihydro-9,9,10,10-tetramethylanthracene. This process can be achieved through various methods, including catalytic oxidation using reagents such as potassium permanganate or osmium tetroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracene derivatives .
Scientific Research Applications
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its role as an antioxidant or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dihydro-9,9,10,10-tetramethylanthracene-2,3,6,7-tetrol
- 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
Uniqueness
2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
68527-81-1 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
9,9,10,10-tetramethylanthracene-2,3,6,7-tetrol |
InChI |
InChI=1S/C18H20O4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8,19-22H,1-4H3 |
InChI Key |
OVYOPMBBXJXHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)O)O)(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


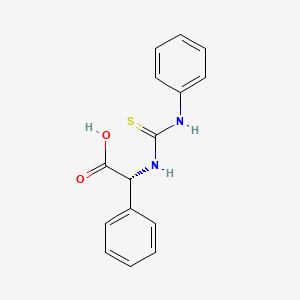
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
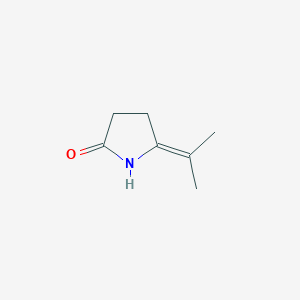
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

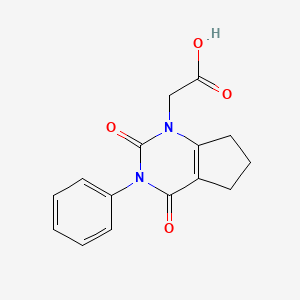
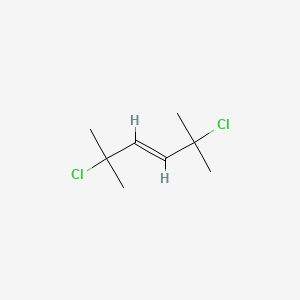
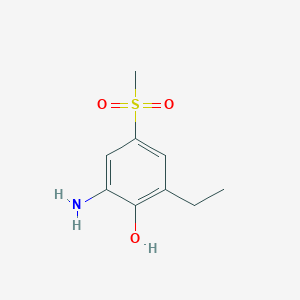
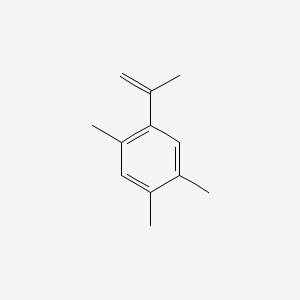
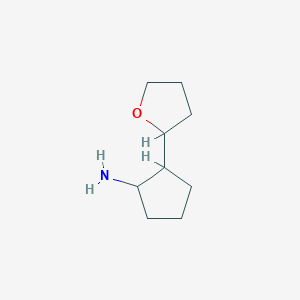
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
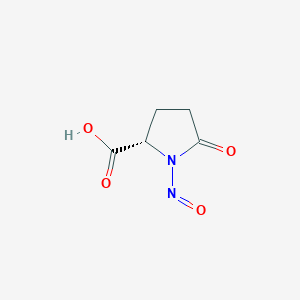
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
